4-hydroxy-N-(2-hydroxypropyl)benzamide
Description
Evolution and Significance of Benzamide (B126) Derivatives in Contemporary Chemical and Biological Research
Benzamide, a simple molecule consisting of a benzene (B151609) ring attached to an amide functional group, has served as a foundational scaffold for the development of a vast array of compounds with diverse biological activities. walshmedicalmedia.comresearchgate.net The journey of benzamide derivatives in research has been marked by a continuous process of structural modification, leading to the discovery of potent agents for a variety of therapeutic applications. walshmedicalmedia.com
Initially recognized for their utility in the development of antipsychotic drugs such as sulpiride (B1682569) and amisulpride, the pharmacological potential of benzamides has since expanded dramatically. walshmedicalmedia.com Researchers have successfully synthesized and evaluated benzamide derivatives exhibiting a wide spectrum of activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. walshmedicalmedia.comnanobioletters.com The amide linkage in benzamides is a key structural feature, offering a stable and synthetically accessible point for modification, allowing for the introduction of various substituents to modulate the compound's physicochemical properties and biological targets. researchgate.net
The significance of benzamide derivatives in contemporary research is underscored by their role as histone deacetylase (HDAC) inhibitors, a class of epigenetic modifiers with significant potential in cancer therapy. nih.govresearchgate.net The benzamide core often serves as a cap group in these inhibitors, interacting with the target enzyme and contributing to its inhibitory activity. researchgate.net This has spurred extensive research into the design and synthesis of novel benzamide-containing HDAC inhibitors with improved efficacy and selectivity. nih.govindexcopernicus.com
Furthermore, the versatility of the benzamide scaffold has led to its incorporation into compounds targeting a range of other biological targets, including glucokinase activators for the treatment of diabetes and acetylcholinesterase inhibitors for Alzheimer's disease. researchgate.netnih.govnih.gov The ongoing exploration of N-substituted benzamide derivatives continues to be a fruitful area of research, with scientists seeking to fine-tune their biological activity and pharmacokinetic profiles. nanobioletters.comrsc.org
Positioning of 4-hydroxy-N-(2-hydroxypropyl)benzamide within the Hydroxybenzamide Class
Within the broader family of benzamides, the hydroxybenzamide subclass, characterized by the presence of one or more hydroxyl groups on the benzene ring, has demonstrated significant biological importance. The hydroxyl group can participate in hydrogen bonding interactions with biological targets, influencing the compound's binding affinity and specificity. 4-hydroxybenzamide, a key intermediate, has been utilized in the synthesis of various biologically active compounds. mdpi.com
The compound of interest, this compound, is a derivative of 4-hydroxybenzoic acid and is distinguished by the N-substitution with a 2-hydroxypropyl group. This particular substitution introduces several key features that position it uniquely within the hydroxybenzamide class. The presence of the secondary alcohol in the side chain increases the molecule's polarity and potential for hydrogen bonding, which could influence its solubility and interaction with biological macromolecules.
The synthesis of N-substituted benzamides is a well-established area of organic chemistry. nanobioletters.com The general synthetic route to compounds like this compound would typically involve the coupling of 4-hydroxybenzoic acid or an activated derivative with 1-amino-2-propanol.
| Property | Value |
|---|---|
| Molecular Formula | C10H13NO3 |
| Molecular Weight | 195.22 g/mol |
| Parent Acid | 4-hydroxybenzoic acid |
| Amine Component | 1-amino-2-propanol |
The structural features of this compound suggest potential for a range of biological activities, drawing parallels from other N-substituted hydroxybenzamides that have been investigated for their antimicrobial and anticancer properties. nih.gov The combination of the phenolic hydroxyl group and the aliphatic hydroxyl group offers multiple points for potential metabolic modification and interaction with biological systems.
Current State of Research and Unexplored Avenues for this compound
This lack of specific research presents a number of unexplored avenues for investigation. A primary area of interest would be the systematic evaluation of its biological activities, including but not limited to:
Antimicrobial Activity: Given that various N-substituted hydroxybenzamides have shown promise as antimicrobial agents, screening this compound against a panel of pathogenic bacteria and fungi would be a logical first step. nih.gov
Anticancer Potential: The structural similarities to other benzamide derivatives with anticancer properties, particularly those acting as HDAC inhibitors, warrant an investigation into its cytotoxic effects on various cancer cell lines and its potential mechanism of action. nih.govresearchgate.net
Enzyme Inhibition Studies: Exploring the inhibitory potential of this compound against various enzymes, such as carbonic anhydrase or acetylcholinesterase, could reveal novel therapeutic applications. nih.gov
Furthermore, the physicochemical properties of this compound, such as its solubility, stability, and crystal structure, are yet to be fully characterized. Such studies are crucial for understanding its potential for formulation into drug delivery systems. The formation of cocrystals with other pharmaceutical ingredients could also be an interesting area of exploration to enhance its physical properties. researchgate.netnih.gov
| Research Area | Specific Focus |
|---|---|
| Biological Screening | Antibacterial, antifungal, anticancer activity |
| Mechanistic Studies | Investigation of potential as an enzyme inhibitor (e.g., HDAC, carbonic anhydrase) |
| Physicochemical Characterization | Solubility, stability, crystal structure analysis, cocrystal formation |
| Synthetic Chemistry | Development of optimized synthesis protocols and creation of a library of related derivatives for structure-activity relationship studies |
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-N-(2-hydroxypropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(12)6-11-10(14)8-2-4-9(13)5-3-8/h2-5,7,12-13H,6H2,1H3,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGFEEOHVNIUEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Spectroscopic and Spectrometric Characterization Techniques for 4 Hydroxy N 2 Hydroxypropyl Benzamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the molecular structure and providing insights into its conformation.
Detailed ¹H NMR and ¹³C NMR Chemical Shift Assignments and Proton/Carbon Connectivity
The ¹H and ¹³C NMR spectra of 4-hydroxy-N-(2-hydroxypropyl)benzamide exhibit distinct signals corresponding to each unique proton and carbon environment in the molecule. The assignments are based on established chemical shift ranges for similar structural motifs, such as p-substituted benzene (B151609) rings and N-acylated amino alcohols.
¹H NMR Spectroscopy: The proton spectrum can be divided into two main regions: the aromatic region and the aliphatic region.
Aromatic Region: The 4-hydroxybenzoyl group gives rise to an AA'BB' spin system, appearing as two distinct doublets. The protons ortho to the carbonyl group (H-2, H-6) are deshielded and resonate downfield compared to the protons ortho to the hydroxyl group (H-3, H-5), which are more shielded. chemicalbook.comrsc.org
Aliphatic Region: The 2-hydroxypropyl side chain displays a set of coupled signals. The amide proton (N-H) appears as a triplet due to coupling with the adjacent methylene (B1212753) protons. The methine proton (C(2')-H) is a multiplet, coupled to the neighboring methylene and methyl protons. The methyl group (C(3')-H₃) appears as a doublet, coupled to the methine proton. The methylene protons (C(1')-H₂) often appear as a complex multiplet due to coupling with both the amide and methine protons. The hydroxyl protons from both the phenolic and alcoholic groups are typically broad singlets, and their chemical shifts can vary with solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum shows nine distinct signals, corresponding to the nine unique carbon atoms in the structure.
Aromatic & Carbonyl Carbons: The carbonyl carbon (C=O) of the amide is the most deshielded, appearing at the lowest field. The carbon bearing the hydroxyl group (C-4) also shows a characteristic downfield shift. The remaining aromatic carbons can be assigned based on their substitution pattern and comparison with data from 4-hydroxybenzamide. rsc.org
Aliphatic Carbons: The three carbons of the 2-hydroxypropyl chain (C-1', C-2', C-3') are found in the upfield region of the spectrum.
The predicted chemical shift assignments for this compound are detailed in the tables below.
Table 1: Predicted ¹H NMR Chemical Shift Assignments
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Phenolic OH | ~9.5 - 10.5 | br s | - |
| Amide N-H | ~8.0 - 8.5 | t | ~5-6 |
| H-2, H-6 | ~7.7 - 7.8 | d | ~8-9 |
| H-3, H-5 | ~6.8 - 6.9 | d | ~8-9 |
| Alcoholic OH | Variable (~4.0 - 5.0) | br s | - |
| C(2')-H | ~3.9 - 4.1 | m | - |
| C(1')-H₂ | ~3.2 - 3.4 | m | - |
| C(3')-H₃ | ~1.1 - 1.2 | d | ~6-7 |
Table 2: Predicted ¹³C NMR Chemical Shift Assignments
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~168 - 170 |
| C-4 | ~160 - 162 |
| C-2, C-6 | ~129 - 131 |
| C-1 | ~125 - 127 |
| C-3, C-5 | ~115 - 116 |
| C-2' | ~66 - 68 |
| C-1' | ~48 - 50 |
| C-3' | ~20 - 22 |
Application of Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Complete Structural Elucidation
While 1D NMR provides essential information, 2D NMR experiments are indispensable for confirming the complex structure of this compound by revealing through-bond and through-space correlations. youtube.comnanalysis.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu For this molecule, COSY would show cross-peaks between:
The aromatic protons H-2/H-6 and H-3/H-5, confirming their ortho relationship.
The amide proton (N-H) and the methylene protons (C(1')-H₂).
The methylene protons (C(1')-H₂) and the methine proton (C(2')-H).
The methine proton (C(2')-H) and the methyl protons (C(3')-H₃).
The methine proton (C(2')-H) and the alcoholic hydroxyl proton (C(2')-OH), if the exchange rate is slow.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). columbia.edu It is crucial for definitive carbon assignments. Key correlations would include:
H-2/H-6 signal with the C-2/C-6 signal.
H-3/H-5 signal with the C-3/C-5 signal.
C(1')-H₂ signal with the C-1' signal.
C(2')-H signal with the C-2' signal.
C(3')-H₃ signal with the C-3' signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two to three bonds (²JCH and ³JCH). sdsu.educolumbia.edu This is vital for connecting the different fragments of the molecule. The most informative HMBC correlations would be:
From the amide proton (N-H) and the methylene protons (C(1')-H₂) to the carbonyl carbon (C=O), confirming the amide linkage.
From the aromatic protons H-2/H-6 to the carbonyl carbon (C=O), connecting the aromatic ring to the amide group.
From the methyl protons (C(3')-H₃) to the methine carbon (C-2') and the methylene carbon (C-1'), confirming the side-chain structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. libretexts.org It is particularly useful for conformational analysis (see section 3.1.3).
Together, these 2D NMR experiments provide an unambiguous and complete assignment of the molecular structure, leaving no doubt as to the connectivity of the atoms.
Conformational Analysis and Dynamic Studies Using NMR
The structure of this compound is not static. Rotation around single bonds and, notably, the partial double bond of the amide linkage, allows the molecule to adopt different conformations. NMR spectroscopy is a key tool for studying these dynamic processes. nih.govnih.gov
The most significant conformational feature is the restricted rotation around the C(O)-N amide bond. This restriction can lead to the existence of cis and trans conformers (rotamers). acs.org In N-substituted benzamides, the trans conformer is generally more stable. Variable-temperature (VT) NMR studies can be employed to investigate this dynamic equilibrium. At low temperatures, the rotation may become slow enough on the NMR timescale to observe separate signals for the cis and trans isomers. As the temperature is raised, these signals would broaden and eventually coalesce into a single time-averaged signal, allowing for the calculation of the energy barrier to rotation (ΔG‡). nih.gov
Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can provide direct evidence for the predominant conformation in solution. libretexts.orgresearchgate.net For example, a NOESY cross-peak between the amide N-H proton and the aromatic H-2/H-6 protons would suggest a conformation where the N-H bond is oriented towards the aromatic ring. Conversely, correlations between the N-H proton and the side-chain protons (e.g., C(2')-H) would indicate a different spatial arrangement. nih.gov These studies provide a detailed picture of the molecule's three-dimensional structure and flexibility in solution.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic "fingerprint" based on its functional groups. Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques used for this purpose.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The spectrum provides direct evidence for the presence of the key functional groups in this compound. upi.edu
The most characteristic absorption bands expected in the FTIR spectrum are:
O-H Stretching: A very broad and strong absorption band is expected in the 3400-3200 cm⁻¹ region, arising from the hydrogen-bonded phenolic and alcoholic -OH groups. libretexts.org
N-H Stretching: A moderate to strong band for the secondary amide N-H stretch should appear around 3300 cm⁻¹. This peak may overlap with the broad O-H band. spcmc.ac.in
C-H Stretching: Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl chain are observed just below 3000 cm⁻¹.
C=O Stretching (Amide I Band): This is one of the most intense and characteristic bands in the spectrum, appearing as a strong, sharp absorption around 1630-1650 cm⁻¹. Its position is indicative of a secondary amide involved in hydrogen bonding. specac.com
N-H Bending (Amide II Band): This band, resulting from a combination of N-H bending and C-N stretching, is found around 1530-1550 cm⁻¹ and is characteristic of secondary amides. spcmc.ac.in
Aromatic C=C Stretching: Medium intensity bands in the 1600-1450 cm⁻¹ region correspond to the stretching vibrations of the benzene ring.
C-O Stretching: Strong bands corresponding to the phenolic C-O stretch and the alcoholic C-O stretch are expected in the 1250-1000 cm⁻¹ region. libretexts.org
Table 3: Predicted FTIR Characteristic Absorption Bands
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H Stretch | Phenol (B47542), Alcohol (H-bonded) | 3400 - 3200 | Strong, Broad |
| N-H Stretch | Secondary Amide | ~3300 | Medium-Strong |
| C-H Stretch | Aromatic | 3100 - 3000 | Weak-Medium |
| C-H Stretch | Aliphatic | 3000 - 2850 | Medium |
| C=O Stretch (Amide I) | Secondary Amide | 1650 - 1630 | Very Strong |
| N-H Bend (Amide II) | Secondary Amide | 1550 - 1530 | Strong |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium |
| C-O Stretch | Phenol, Alcohol | 1250 - 1000 | Strong |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy is based on the inelastic scattering of monochromatic light. It provides information about molecular vibrations that are complementary to FTIR. Vibrations that cause a change in polarizability give rise to strong Raman signals, while vibrations causing a change in dipole moment are strong in FTIR. aip.org
For this compound, Raman spectroscopy would be particularly useful for observing:
Aromatic Ring Vibrations: The symmetric vibrations of the benzene ring, such as the ring "breathing" mode around 1000 cm⁻¹, typically produce very strong and sharp bands in the Raman spectrum. C=C stretching bands around 1600 cm⁻¹ are also prominent. nih.gov
Skeletal Vibrations: C-C and C-N skeletal stretching and bending vibrations throughout the molecule would also be visible.
C=O Stretching: The amide carbonyl stretch is also observable in Raman, although it is typically less intense than in the FTIR spectrum.
The combination of FTIR and Raman spectroscopy provides a complete profile of the vibrational modes of the molecule, confirming the presence of all key functional groups and offering a unique spectroscopic fingerprint for the compound. acs.org
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is an indispensable tool for molecular weight determination, molecular formula confirmation, and structural elucidation.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection
Electrospray ionization is a soft ionization technique that is particularly useful for polar and thermally labile molecules like this compound. In ESI-MS, the analyte is ionized by creating a fine spray of charged droplets, which allows for the gentle transfer of ions into the gas phase for mass analysis. This technique typically results in the formation of protonated molecules [M+H]⁺ or other adducts, providing clear information about the molecular weight of the compound.
For this compound, with a molecular formula of C₁₀H₁₃NO₃ and a monoisotopic mass of 195.08954 Da, various adducts can be predicted to be observed in an ESI-MS spectrum. The detection of these adducts helps in confirming the molecular weight of the analyte.
Table 1: Predicted m/z Values for Adducts of this compound in ESI-MS
| Adduct | Predicted m/z |
| [M+H]⁺ | 196.0968 |
| [M+Na]⁺ | 218.0788 |
| [M+K]⁺ | 234.0527 |
| [M+NH₄]⁺ | 213.1234 |
| [M-H]⁻ | 194.0823 |
This data is predictive and serves as a guide for experimental analysis.
Tandem mass spectrometry (MS/MS) experiments can provide further structural information through collision-induced dissociation (CID) of the precursor ion. The fragmentation patterns of related N-benzylidene-2-hydroxylaniline anions in ESI-MS/MS have shown characteristic neutral losses and the formation of specific fragment ions, which can help in elucidating the fragmentation pathways of this compound. nih.gov The fragmentation of protonated benzylamines, for instance, often involves the elimination of ammonia (B1221849). nih.gov General fragmentation reactions in ESI-MS can be categorized as charge retention and charge migration fragmentations, providing a framework for interpreting the resulting spectra. rsc.orgresearchgate.netrsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis
Gas chromatography-mass spectrometry is a robust technique for the separation, identification, and quantification of volatile and semi-volatile compounds. biomedres.us In the context of pharmaceutical analysis, GC-MS is crucial for assessing the purity of active pharmaceutical ingredients (APIs) and for detecting and quantifying volatile impurities that may be present from the synthesis process or degradation. biomedres.usthermofisher.com
The analysis of this compound by GC-MS would typically involve the vaporization of the sample followed by separation on a capillary column. The separated components then enter the mass spectrometer, which provides mass spectra for their identification. For non-volatile or thermally unstable compounds, derivatization may be required to improve their volatility and thermal stability. thermofisher.com
The purity of this compound can be determined by quantifying the main peak area relative to any impurity peaks. This is a critical step in ensuring the quality and safety of the pharmaceutical substance. ajprd.comijprajournal.com Furthermore, GC-MS is highly effective for the analysis of residual solvents and other volatile organic impurities that may be present in the raw materials or final product. biomedres.us The identification of these impurities is essential as they can impact the efficacy and safety of the drug product. ajprd.com
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-resolution mass spectrometry is a powerful tool for the unambiguous determination of the elemental composition of a molecule. libretexts.org By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas. researchgate.net
For this compound, the theoretical monoisotopic mass is 195.08954 Da. An experimental HRMS measurement that closely matches this theoretical value would provide strong evidence for the molecular formula C₁₀H₁₃NO₃. This high level of accuracy is invaluable for confirming the identity of a new compound or for identifying unknown impurities. libretexts.orgresearchgate.net
Table 2: Theoretical and Experimental Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Theoretical Monoisotopic Mass | 195.08954 Da |
| Expected HRMS Result (example) | 195.0895 ± 0.0005 Da |
The expected HRMS result is an illustrative example of the high accuracy achievable with this technique.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.
The chromophore in this compound is the substituted benzene ring conjugated with the amide carbonyl group. The presence of the hydroxyl group on the benzene ring is expected to influence the position and intensity of the absorption bands. Studies on related 4-hydroxycoumarin (B602359) derivatives have shown that substitution on the phenyl ring can shift the absorption maxima to longer wavelengths. researchgate.netresearchgate.net
The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands in the UV region. By comparing its spectrum to that of similar compounds, such as other 3-substituted derivatives of 4-hydroxycoumarin, insights into its electronic structure can be gained. researchgate.netresearchgate.net The solvent used for the analysis can also affect the λmax values due to interactions with the solute.
X-ray Crystallography of this compound and its Crystalline Analogues for Solid-State Structural Insights
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
Computational Chemistry and Theoretical Investigations of 4 Hydroxy N 2 Hydroxypropyl Benzamide
Quantum Chemical Calculations Using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometries, vibrational frequencies, and electronic characteristics. nih.govnih.gov For 4-hydroxy-N-(2-hydroxypropyl)benzamide, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, can elucidate its fundamental chemical nature. nih.gov
The electronic structure of a molecule is fundamentally described by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netnih.gov
A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and possesses lower kinetic stability, indicating that it can be easily excited. researchgate.netnih.gov DFT calculations can determine the energies of these orbitals and map their electron density distributions. For this compound, the HOMO is expected to be localized on the electron-rich phenol (B47542) ring, while the LUMO may be distributed across the benzamide (B126) backbone. The calculated energy gap would provide a quantitative measure of its reactivity.
Table 1: Illustrative DFT-Calculated Electronic Properties (Note: The following values are hypothetical examples based on typical results for similar benzamide derivatives.)
| Parameter | Energy (eV) | Implication |
|---|---|---|
| EHOMO | -6.25 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -0.85 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 5.40 | Indicates high kinetic stability and relatively low chemical reactivity. researchgate.net |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. mdpi.com It illustrates the electrostatic potential on the surface of the molecule, allowing for the identification of electron-rich and electron-deficient regions. researchgate.netresearchgate.net
MEP maps are typically color-coded, where red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, and blue indicates regions of positive electrostatic potential (electron-deficient), which are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the phenolic hydroxyl, amide carbonyl, and propyl hydroxyl groups, identifying them as sites for electrophilic interaction and hydrogen bond accepting. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the hydroxyl and amide groups, marking them as sites for nucleophilic interaction and hydrogen bond donation. researchgate.net
Molecular Docking Simulations for Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. mdpi.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound to a specific biological target.
For this compound, molecular docking simulations can be performed against various protein targets to explore its potential biological activity. Benzamide derivatives have been studied as ligands for targets such as HIV integrase and cereblon. nih.govnih.gov The simulation places the ligand into the binding site of the protein and calculates a "docking score," which is an estimation of the binding affinity. mdpi.com A lower docking score (more negative value) generally indicates a more favorable binding interaction.
Table 2: Illustrative Molecular Docking Results (Note: The following data is a hypothetical example of docking this compound against a protein target.)
| Protein Target | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |
|---|---|---|
| Hypothetical Kinase A | -8.5 | ~250 nM |
| Hypothetical Protease B | -7.2 | ~1.5 µM |
Beyond predicting binding affinity, docking analysis provides a detailed view of the intermolecular interactions that stabilize the ligand-receptor complex. These interactions are crucial for binding specificity and strength. For this compound, the key interactions would likely involve:
Hydrogen Bonds: The hydroxyl (-OH) and amide (-NH-C=O) groups are capable of forming strong hydrogen bonds with amino acid residues in the protein's active site, such as serine, aspartic acid, or glutamine. mdpi.comnih.gov
Hydrophobic Interactions: The benzene (B151609) ring can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, valine, or phenylalanine.
Pi-Pi Stacking: The aromatic ring can also form pi-pi stacking interactions with aromatic residues like tyrosine or tryptophan.
Visualizing the docked pose allows researchers to identify the specific amino acids involved in these interactions, providing a structural basis for the molecule's activity. nih.gov
Molecular Dynamics Simulations for Conformational Landscapes and Binding Stability
While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms in the system over time, providing insights into the conformational flexibility of the ligand and protein, and the stability of their complex. Force fields are developed to be used in these simulations. uq.edu.au
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies are pivotal computational tools in modern drug discovery and development. These methodologies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. By quantifying how variations in molecular features affect a compound's efficacy or behavior, QSAR and SPR models can predict the activity of novel molecules, thereby guiding the design of more potent and selective therapeutic agents. For this compound and its analogs, these computational approaches offer a pathway to systematically explore their therapeutic potential.
The foundation of any QSAR or SPR model lies in the selection and calculation of molecular descriptors. These numerical values represent different aspects of a molecule's structure and properties. For this compound and its analogs, a diverse set of descriptors would be calculated to capture the structural nuances that could influence their biological activity. These descriptors can be broadly categorized as follows:
1D Descriptors: These are the simplest descriptors and include counts of atoms, bonds, and molecular weight.
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, molecular connectivity indices, and Kier's shape indices. nih.gov These descriptors encode information about the branching and connectivity of atoms within the molecule.
3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and include steric and electronic properties. Comparative Molecular Field Analysis (CoMFA) is a common 3D-QSAR technique that calculates steric and electrostatic fields around the molecules. leidenuniv.nl These fields are then used to build a predictive model.
Physicochemical Descriptors: These descriptors quantify the physicochemical properties of the molecule, such as lipophilicity (logP), polarizability, and molar refractivity. These properties are crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
The table below provides a summary of computational descriptors that could be developed for this compound and its analogs.
| Descriptor Category | Specific Descriptors | Description |
| Topological | Molecular Connectivity Indices (e.g., ²χv, ²χ), Kier's Shape Index (κα1) | Describe the topology and shape of the molecule based on its 2D structure. nih.gov |
| Electronic | Dipole Moment, Partial Charges | Quantify the electronic distribution within the molecule, which is crucial for intermolecular interactions. |
| Steric | Molar Refractivity, van der Waals Volume | Represent the size and bulk of the molecule, influencing its fit into a biological target. |
| Hydrophobicity | LogP (octanol-water partition coefficient) | Measures the lipophilicity of the molecule, affecting its membrane permeability and distribution. |
| 3D Field-Based | CoMFA Steric and Electrostatic Fields | Represent the 3D steric and electrostatic properties of a molecule, which are critical for ligand-receptor binding. leidenuniv.nl |
The selection of the most relevant descriptors is a critical step in QSAR model development and is often achieved through statistical methods like genetic algorithms or stepwise regression.
Once a set of relevant descriptors has been established, predictive QSAR models can be developed to correlate these descriptors with the in vitro biological efficacy and selectivity of this compound and its analogs. Various statistical methods can be employed to build these models, with the choice of method depending on the nature of the data and the complexity of the structure-activity relationship.
Commonly used modeling techniques include:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of molecular descriptors. igi-global.com
Partial Least Squares (PLS): PLS is a regression technique that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.
Machine Learning Methods: More advanced techniques such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity.
The predictive power of a QSAR model is assessed through rigorous validation procedures. Internal validation techniques like leave-one-out cross-validation (q²) and external validation using a separate test set of compounds are employed to ensure the model's robustness and generalizability. nih.gov
While specific QSAR models for this compound are not publicly available, studies on other substituted benzamides have successfully established predictive models for various biological activities. For instance, QSAR studies on substituted benzamides have been used to model their antimicrobial and antiallergic activities. nih.govleidenuniv.nl In a study on the antimicrobial activity of substituted benzamides, topological descriptors were found to be crucial for modeling their activity. nih.gov Another study on the antiallergic activities of substituted benzamides revealed that 3D-QSAR models based on CoMFA, which consider steric and electrostatic effects, performed significantly better than models based on 2D descriptors. leidenuniv.nl
The following table summarizes the findings of representative QSAR studies on benzamide analogs, illustrating the potential for developing similar models for this compound.
| Biological Activity | Model Type | Key Descriptors/Fields | Model Statistics (r², q²) | Reference |
| Antimicrobial | MLR | Topological indices (²χv, ²χ), Kier's shape index (κα1) | High cross-validated r² values reported | nih.gov |
| Antiallergic | CoMFA | Steric and Electrostatic Fields | r² = 0.975, q² = 0.650 | leidenuniv.nl |
| Antiulcer (H+/K+-ATPase inhibition) | MLR | Not specified | r² = 0.84, r²pred = 0.88 | igi-global.com |
These examples demonstrate the feasibility of applying QSAR methodologies to predict the biological efficacy and selectivity of this compound and its analogs. By developing robust and predictive models, computational chemists can guide the synthesis of new derivatives with improved therapeutic profiles, accelerating the drug discovery process.
Molecular Mechanisms of Action and Structure Activity Relationship Sar Elucidation
Deciphering the Specific Molecular Pathways and Cellular Processes Influenced by 4-hydroxy-N-(2-hydroxypropyl)benzamide
While direct studies on this compound are limited, the broader class of benzamides is known to interact with a variety of biological targets, suggesting potential pathways for this specific compound. Benzamide (B126) derivatives have been reported to exhibit a wide range of pharmacological effects, including antimicrobial, anticonvulsant, analgesic, and antitumor activities. nanobioletters.com
One potential area of activity for benzamide derivatives is the inhibition of enzymes. For instance, some N-substituted benzamides have been investigated as inhibitors of cholinesterases, enzymes critical for neurotransmission. nih.gov Inhibition of these enzymes leads to an increase in the neurotransmitter acetylcholine, a mechanism relevant in the treatment of neurological disorders.
Another well-documented activity of certain benzamide classes is the inhibition of histone deacetylases (HDACs). While more complex benzamides are typically associated with this activity, it represents a potential, though unconfirmed, pathway.
Furthermore, studies on various N-alkyl and N-aryl benzamides have demonstrated antimicrobial activity. The proposed mechanisms often involve the disruption of cellular processes essential for microbial survival, such as cell wall synthesis or protein synthesis. nanobioletters.com For example, some N-pyrazinylhydroxybenzamides have been shown to inhibit protein synthesis and cause membrane depolarization in bacteria.
It is important to emphasize that without direct experimental evidence, the specific molecular pathways influenced by this compound remain speculative and would require dedicated investigation.
Detailed Analysis of Binding Mechanisms with Identified Biological Targets
Given the lack of identified specific biological targets for this compound, a detailed analysis of its binding mechanisms is not possible. However, based on its chemical structure, potential binding interactions can be hypothesized.
The 4-hydroxybenzamide core contains key functional groups capable of forming hydrogen bonds: the phenolic hydroxyl group and the amide group (both the N-H as a donor and the carbonyl oxygen as an acceptor). These groups could interact with amino acid residues in the binding pocket of a target protein. The aromatic ring may also participate in pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
The N-(2-hydroxypropyl) substituent introduces an additional hydroxyl group, which can also act as a hydrogen bond donor and acceptor. This group also adds a degree of steric bulk and conformational flexibility that could influence binding affinity and selectivity. The presence of a chiral center in this substituent suggests that the two enantiomers may exhibit different binding affinities and biological activities, a common phenomenon in drug-receptor interactions.
Systematic Structure-Activity Relationship (SAR) Investigations
Direct SAR studies for this compound are not available. However, SAR investigations of related benzamide derivatives provide insights into how modifications to the benzamide core and the N-substituent might affect biological activity.
Studies on various benzamide derivatives have revealed several general SAR trends:
Substituents on the Benzamide Ring: The position and nature of substituents on the aromatic ring significantly influence activity. For example, in a series of N-pyrazinylhydroxybenzamides, a 2,4-dihydroxy substitution pattern on the benzamide ring was found to affect antimycobacterial activity.
Nature of the N-Substituent: The substituent attached to the amide nitrogen is a critical determinant of biological activity. In studies of N-alkyl nitrobenzamides, lipophilicity and the length of the alkyl chain were found to be important for antimycobacterial activity, with N-alkyl chains of six to ten carbons being optimal. mdpi.com For N-benzoyl-2-hydroxybenzamides with antiprotozoal activity, electron-donating groups on the N-benzoyl ring were preferred.
The Amide Linker: The amide bond itself is often crucial for interaction with biological targets, typically through hydrogen bonding.
The table below, constructed from hypothetical data based on general SAR principles for antimicrobial benzamides, illustrates potential relationships between structural modifications and biological activity.
| Compound | Benzamide Core Substitution | N-Substituent | Antimicrobial Activity (MIC, µg/mL) |
| This compound | 4-hydroxy | 2-hydroxypropyl | - |
| Analog A | 4-hydroxy | ethyl | 64 |
| Analog B | 4-hydroxy | propyl | 32 |
| Analog C | 4-hydroxy | isopropyl | 32 |
| Analog D | 4-hydroxy | 2-hydroxyethyl | 16 |
| Analog E | 2,4-dihydroxy | 2-hydroxypropyl | 8 |
| Analog F | 4-methoxy | 2-hydroxypropyl | 128 |
Note: This table is for illustrative purposes only and is based on general trends observed in the broader benzamide literature, not on experimental data for this compound.
The N-(2-hydroxypropyl) substituent of this compound contains a chiral center, meaning the compound can exist as two enantiomers, (R)- and (S)-4-hydroxy-N-(2-hydroxypropyl)benzamide. Stereochemistry is a critical factor in the biological activity of many drugs, as biological targets such as enzymes and receptors are themselves chiral.
The differential interaction of enantiomers with a biological target can lead to significant differences in their pharmacological effects. One enantiomer may bind with high affinity and elicit a strong biological response, while the other may bind with lower affinity or not at all. In some cases, the "inactive" enantiomer can even contribute to side effects or inhibit the activity of the active enantiomer.
For this compound, it is plausible that the (R)- and (S)-enantiomers would exhibit different biological activities. The spatial arrangement of the hydroxyl and methyl groups on the propyl chain could influence how the molecule fits into a binding pocket and interacts with specific amino acid residues. For example, the hydroxyl group of one enantiomer might be positioned to form a crucial hydrogen bond with the target, while in the other enantiomer, this group might be oriented away from the optimal binding position or create steric hindrance.
A study on the isomers of 3-Br-acivicin, a compound with a chiral center, demonstrated that only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereoselective uptake or target binding was responsible for the observed biological effect. nih.gov A similar stereochemical dependence on activity would be expected for this compound, although this would need to be confirmed through the synthesis and biological evaluation of the individual enantiomers.
Prospective Research Avenues and Translational Research Concepts
Rational Design and Synthesis of Next-Generation Benzamide (B126) Analogues with Enhanced Potency and Selectivity
The rational design of novel analogues of 4-hydroxy-N-(2-hydroxypropyl)benzamide is a promising strategy to enhance its biological activity, potency, and selectivity. nih.govresearchgate.netresearchgate.net Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the parent molecule to optimize its interaction with biological targets. nih.gov
Key strategies for analogue design include:
Modification of the Benzene (B151609) Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) to the aromatic ring can modulate the compound's electronic properties, lipophilicity, and steric profile. This can lead to improved binding affinity and selectivity for a specific target. acs.org For instance, adding electron-withdrawing groups can be crucial for certain biological activities. acs.org
Alteration of the Hydroxypropyl Side Chain: The length and branching of the N-alkyl side chain can be modified. The hydroxyl group's position can be altered, or it could be replaced with other functional groups like amines or thiols to explore different hydrogen bonding interactions with a target protein.
Amide Bond Modification: The amide linkage is a critical structural feature. While typically stable, its replacement with bioisosteres such as esters or reverse amides could influence the molecule's metabolic stability and conformational preferences.
In silico-guided drug design, including molecular docking and dynamics simulations, can predict how these modifications will affect the binding of the analogues to specific proteins, thereby prioritizing the synthesis of the most promising compounds. nih.govrsc.orgnih.gov The synthesis of these new benzamide derivatives can often be achieved through standard amidation reactions, coupling a substituted benzoic acid (or its activated form, like an acyl chloride) with an appropriate amino alcohol. acs.orgnanobioletters.com
| Molecular Moiety | Modification Strategy | Potential Outcome | Relevant Research Principle |
|---|---|---|---|
| Aromatic Ring | Introduction of substituents (halogens, alkyl, etc.) | Enhanced binding affinity, altered lipophilicity, improved selectivity. | Structure-Activity Relationship (SAR) Optimization. nih.gov |
| N-Alkyl Side Chain | Varying length, branching, and functional groups (e.g., replacing -OH). | Modified hydrogen bonding capacity and steric interactions. | Pharmacophore Modeling. |
| Amide Linker | Replacement with bioisosteres (e.g., esters, reverse amides). | Altered metabolic stability and conformational flexibility. | Bioisosteric Replacement. |
Development of this compound as a Chemical Probe for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems, such as proteins or cellular pathways, with high precision. researchgate.netfebs.org Developing this compound into a chemical probe could provide invaluable tools for target identification and validation. researchgate.netfebs.org
This development process involves modifying the core structure to incorporate a reporter tag or a reactive group without significantly diminishing its biological activity. Potential modifications include:
Attachment of a Fluorophore: A fluorescent dye could be attached, often via a linker to one of the hydroxyl groups or the aromatic ring. This would allow for the visualization of the compound's localization within cells and tissues using fluorescence microscopy. rsc.orgnih.gov
Introduction of a Biotin Tag: Biotinylation would enable the isolation of the target protein through affinity purification techniques, a crucial step in target identification.
Incorporation of a Photo-crosslinking Group: A photoreactive moiety would allow for the formation of a covalent bond between the probe and its biological target upon UV irradiation, facilitating the identification of the binding site.
These probes can be applied in various stages of drug discovery to confirm target engagement, elucidate mechanisms of action, and explore complex biological processes where genetic methods may be limited. researchgate.netfebs.org
Conceptual Frameworks for Integration into Advanced Drug Delivery Systems (e.g., Polymer-Drug Conjugates)
Integrating this compound into advanced drug delivery systems, such as polymer-drug conjugates (PDCs), could significantly enhance its therapeutic profile. nih.gov PDCs involve covalently linking a drug to a polymer backbone, which can improve the drug's solubility, prolong its circulation time, and enable targeted delivery to specific tissues, like tumors, through the enhanced permeability and retention (EPR) effect. taylorandfrancis.comnih.gov
The hydroxyl groups on this compound are suitable attachment points for conjugation to polymer backbones via biodegradable linkers, such as esters or carbonates. nih.gov
| Polymer | Key Features | Potential Advantages for Conjugation |
|---|---|---|
| Poly(ethylene glycol) (PEG) | Biocompatible, water-soluble, reduces immunogenicity. | Improves pharmacokinetic profile and reduces renal clearance. creativebiomart.net |
| Poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA) | Water-soluble, non-immunogenic, well-established in clinical trials. | Provides a stable backbone for attaching drugs via specific linkers. creativebiomart.net |
| Poly(oligoethylene glycol methyl ether methacrylate) (POEGMA) | Good biocompatibility and biodegradability. | Offers good water solubility, making it an ideal drug delivery vehicle. creativebiomart.net |
The design of the linker is critical, as it must be stable in circulation but cleavable at the target site (e.g., by specific enzymes or the acidic environment of tumors) to release the active drug. dntb.gov.ua This approach holds the potential to reduce systemic side effects and increase the therapeutic efficacy of the parent compound. nih.govtaylorandfrancis.com
High-Throughput and Virtual Screening Approaches for Discovering Novel Applications
High-throughput screening (HTS) and virtual screening (VS) are powerful methodologies for identifying new biological targets and therapeutic applications for a given chemical scaffold. nih.govaxxam.com
High-Throughput Screening (HTS): This involves testing a large library of compounds, which could include this compound and its rationally designed analogues, against a wide array of biological assays. nih.govku.edu Using automated robotics, thousands to millions of compounds can be screened rapidly to identify "hits"—molecules that show activity against a specific target. axxam.comyoutube.com These hits can then be further optimized for potency and selectivity.
Virtual Screening (VS): In this computational approach, libraries of compounds are screened against a three-dimensional model of a biological target. nih.govmdpi.com VS can be either structure-based, relying on the known structure of the target protein, or ligand-based, using the pharmacophoric features of known active molecules. mdpi.com This method is cost-effective and can quickly narrow down a large virtual library to a manageable number of promising candidates for synthesis and biological testing. nih.gov
These screening approaches could uncover entirely new therapeutic uses for the this compound scaffold, expanding its potential beyond its initially intended applications.
Investigation of Synergistic Effects with Existing Bioactive Compounds or Therapeutic Modalities
Combination therapy, where two or more therapeutic agents are used together, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer and infectious diseases. Investigating the potential synergistic effects of this compound with existing drugs could lead to more effective treatment regimens.
Synergy occurs when the combined effect of two compounds is greater than the sum of their individual effects. This can allow for lower doses of each drug, potentially reducing toxicity and minimizing the development of drug resistance. For example, if this compound inhibits a particular enzyme or pathway, it could be combined with another drug that targets a different step in the same or a complementary pathway. The combination of different drugs within polymer conjugates is also being explored to achieve synergistic effects. nih.gov Identifying these synergistic combinations requires systematic screening and detailed mechanistic studies to understand the underlying biological interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
